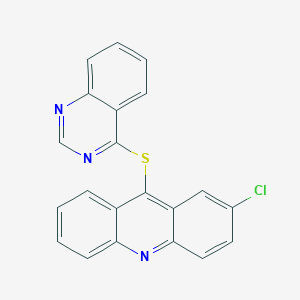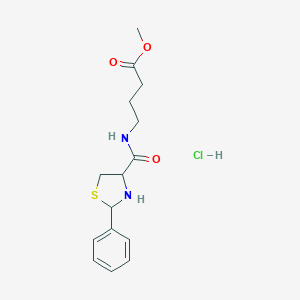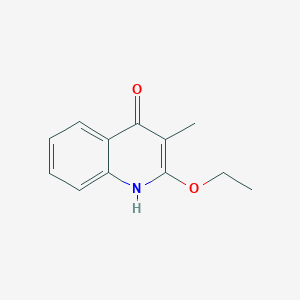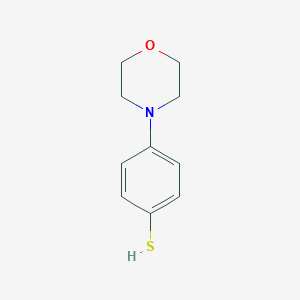
4-Morpholinobenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholinobenzenethiol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a thiol-containing compound that can be synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 4-Morpholinobenzenethiol is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway.
Biochemische Und Physiologische Effekte
4-Morpholinobenzenethiol has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are involved in the pathogenesis of many diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, it has been shown to have antimicrobial properties, making it useful in the treatment of bacterial and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
4-Morpholinobenzenethiol has several advantages for lab experiments. It is stable and can be easily synthesized, and its antioxidant and antimicrobial properties make it useful in a variety of experiments. However, it also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for 4-Morpholinobenzenethiol research. One area of interest is its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the treatment of oxidative stress-related diseases and bacterial and fungal infections. Furthermore, the development of new synthesis methods and derivatives of 4-Morpholinobenzenethiol may lead to the discovery of new applications and potential therapeutic agents.
Conclusion
In conclusion, 4-Morpholinobenzenethiol is a thiol-containing compound that has gained significant attention in scientific research due to its unique properties and potential applications. It can be synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Further research is needed to fully understand its potential applications in the treatment of various diseases and to develop new derivatives for therapeutic use.
Synthesemethoden
4-Morpholinobenzenethiol can be synthesized through various methods, including the reaction of 4-chloronitrobenzene with morpholine followed by reduction of the nitro group to an amino group and subsequent thiolation using thiourea. Another method involves the reaction of 4-chloronitrobenzene with morpholine followed by reduction of the nitro group to an amino group and subsequent thiolation using Lawesson's reagent. The yield of 4-Morpholinobenzenethiol is typically high using these methods.
Wissenschaftliche Forschungsanwendungen
4-Morpholinobenzenethiol has been widely studied for its potential applications in scientific research. It has been found to have antioxidant properties and can scavenge free radicals, making it useful in the treatment of oxidative stress-related diseases. Additionally, it has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Furthermore, 4-Morpholinobenzenethiol has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
107147-60-4 |
|---|---|
Produktname |
4-Morpholinobenzenethiol |
Molekularformel |
C10H13NOS |
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
4-morpholin-4-ylbenzenethiol |
InChI |
InChI=1S/C10H13NOS/c13-10-3-1-9(2-4-10)11-5-7-12-8-6-11/h1-4,13H,5-8H2 |
InChI-Schlüssel |
CIYSQIBVUOZMOU-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)S |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)S |
Synonyme |
4-Morpholin-4-yl-benzenethiol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)
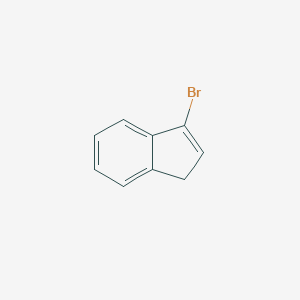
![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)
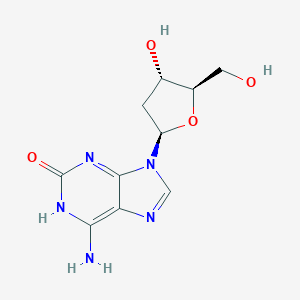
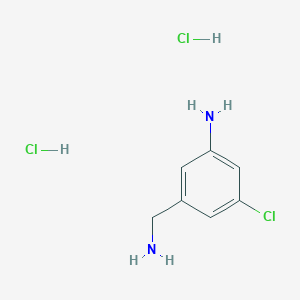
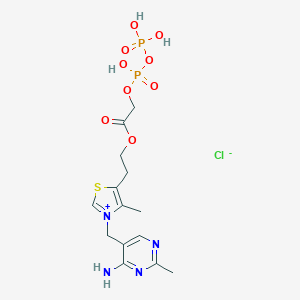
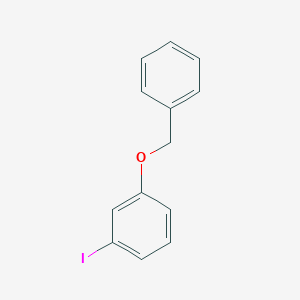
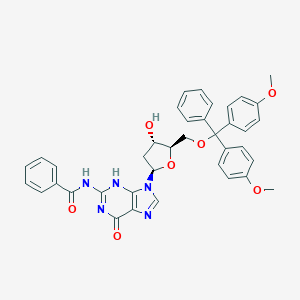
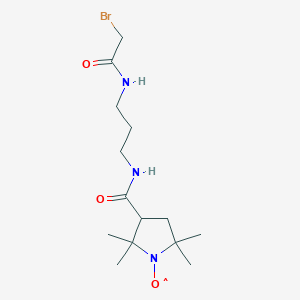
![methyl (2S)-2-[[2-[[(2R)-2-(decanoylamino)-3-(2-methoxy-2-oxoethyl)sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoate](/img/structure/B9900.png)
![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)
